![molecular formula C14H13NO5 B106073 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one CAS No. 39600-31-2](/img/structure/B106073.png)
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one is a synthetic compound belonging to the oxazolone family. This compound has garnered significant interest due to its potent biological activity and extensive research applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one typically involves the condensation of 4-(acetyloxy)-3-methoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones.
Aplicaciones Científicas De Investigación
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[4-(Hydroxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
- 4-[[4-(Methoxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
- 4-[[4-(Ethoxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
Uniqueness
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one stands out due to its unique acetyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as a therapeutic agent compared to its analogs.
Propiedades
Número CAS |
39600-31-2 |
|---|---|
Fórmula molecular |
C14H13NO5 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C14H13NO5/c1-8-15-11(14(17)19-8)6-10-4-5-12(20-9(2)16)13(7-10)18-3/h4-7H,1-3H3/b11-6- |
Clave InChI |
VRLBAMQNHIJOSI-WDZFZDKYSA-N |
SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)O1 |
SMILES isomérico |
CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC)/C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)O1 |
Key on ui other cas no. |
39600-31-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


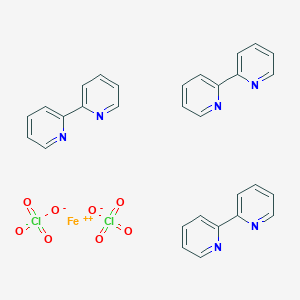

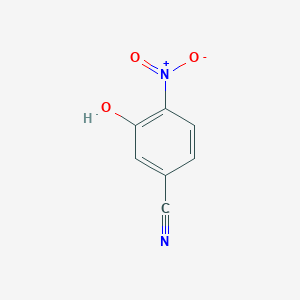
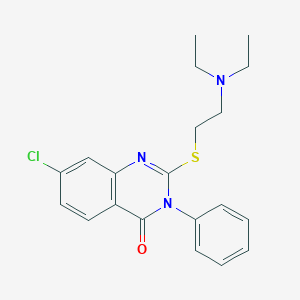
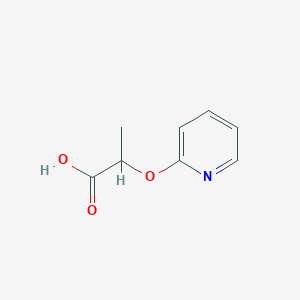
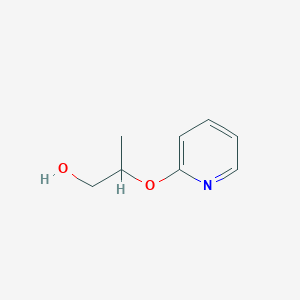
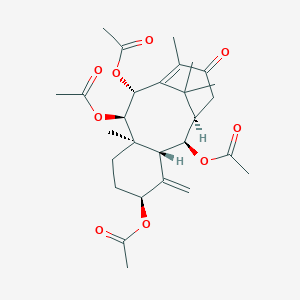
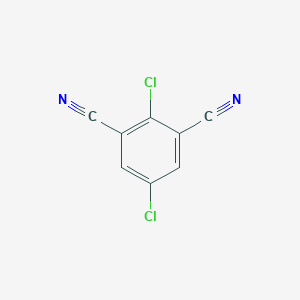
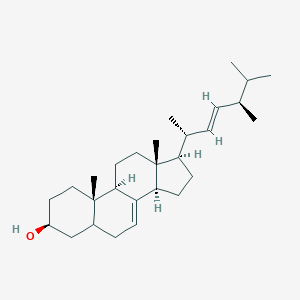
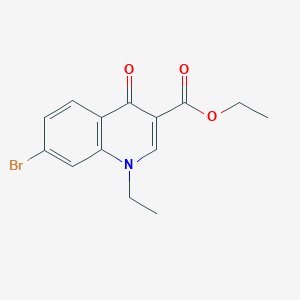
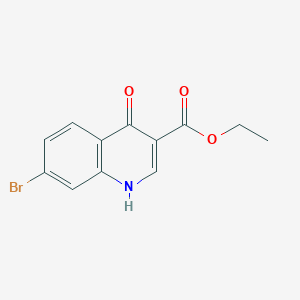
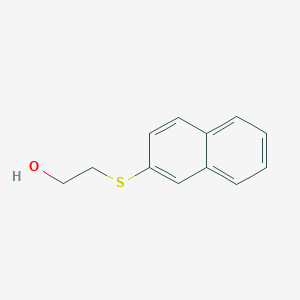
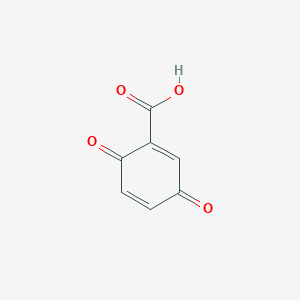
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B106038.png)
